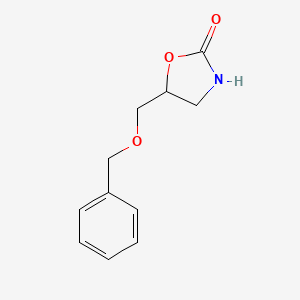

5-((Benzyloxy)methyl)oxazolidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-((Benzyloxy)methyl)oxazolidin-2-one is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and diverse applications. This compound belongs to the oxazolidin-2-one class, which is known for its antibacterial properties and use as chiral auxiliaries in stereoselective transformations .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Benzyloxy)methyl)oxazolidin-2-one typically involves the reaction of benzyloxyacetaldehyde with an appropriate amine, followed by cyclization to form the oxazolidinone ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an organic solvent like tetrahydrofuran or dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

化学反応の分析

Ring-Opening Reactions

The oxazolidinone ring undergoes nucleophilic attack at the carbonyl or adjacent positions:

-

Hard nucleophiles (e.g., NaOMe/MeOH) induce C–O bond cleavage via an addition-elimination mechanism, producing α-hydroxy esters (e.g., 68 ) in 89% yield and >99% enantiomeric excess (ee) .

-

Soft nucleophiles favor direct SN2 substitution, yielding α-substituted acids/amides .

| Nucleophile | Product | Yield | ee (%) | Source |

|---|---|---|---|---|

| NaOMe | α-Hydroxy ester | 89% | >99 | |

| LiAlH₄ | β-Amino alcohol | 76%* | 98* |

*Representative data from analogous oxazolidinones.

Aldol and Asymmetric Reactions

The compound serves as a chiral auxiliary in aldol reactions:

-

Boron enolate formation with (benzyloxy)acetaldehyde yields syn-aldol adducts (e.g., 6 ) in 88% yield as single diastereomers .

-

Catalytic asymmetric α-amination with azodicarboxylates achieves >99% ee under Machel conditions (THF, 15 mol% catalyst) .

Cyclization and Rearrangement

Intramolecular reactions depend on substituent proximity:

-

Wittig rearrangement dominates when the benzyloxy group is >3.0 Å from the oxazoline C-2 (e.g., 11 ) .

-

Cyclization occurs exclusively at distances <2.95 Å (e.g., 13 ) to form thienofuran derivatives .

Auxiliary Removal and Functionalization

The oxazolidinone auxiliary is cleaved under mild conditions:

-

LiOH/H₂O₂ in THF removes the auxiliary in 1 h, yielding carboxylic acids without racemization .

-

Hydrogenolysis (Pd/C, H₂) removes benzyl groups, enabling downstream functionalization .

Table 1: Representative Reaction Yields

| Reaction Type | Conditions | Yield | Source |

|---|---|---|---|

| Alkylation | K₂CO₃/acetone, reflux | 81% | |

| Aldol Reaction | Boron enolate, −78°C | 88% | |

| Asymmetric Amination | THF, 15 mol% catalyst | 94% | |

| Wittig Rearrangement | Bu₂OTf, CH₂Cl₂, −78°C | 70% |

Table 2: Stereochemical Outcomes

| Process | Selectivity | ee/De | Source |

|---|---|---|---|

| Aldol Addition | syn-diastereoselectivity | >99% | |

| α-Amination | (R)-configuration | >99% | |

| Ring-Opening | Retention of configuration | 98% |

科学的研究の応用

Antimicrobial Properties

One of the prominent applications of 5-((Benzyloxy)methyl)oxazolidin-2-one is its role as an antimicrobial agent. This compound is part of the oxazolidinone class, which has been shown to inhibit protein synthesis in bacteria.

Clinical Applications

Research indicates that compounds derived from oxazolidinones are being developed for treating various infections caused by resistant pathogens. For instance, they are effective against:

- Gram-positive aerobic bacteria : Including Staphylococcus aureus and Streptococcus pneumoniae.

- Anaerobic organisms : Such as Bacteroides spp.

- Acid-fast organisms : Including Mycobacterium tuberculosis .

Asymmetric Synthesis

Another significant application of this compound is in asymmetric synthesis. The compound serves as a chiral auxiliary in various synthetic pathways.

Chiral Auxiliary Role

In asymmetric synthesis, oxazolidinones can be employed to facilitate the formation of chiral centers in organic compounds. The use of polymer-supported chiral auxiliaries based on oxazolidinones has been reported to enhance yields and enantioselectivity in reactions such as enolate alkylation .

Case Studies

A study demonstrated that modifying reaction conditions allowed for the successful recycling of polymer-supported oxazolidinone auxiliaries up to three times without significant loss of activity, making them a sustainable choice for synthetic applications .

Cosmetic Formulations

Emerging research suggests potential applications of this compound in cosmetic formulations due to its stability and efficacy.

Formulation Benefits

Cosmetic formulations often require ingredients that are safe and stable. The incorporation of oxazolidinone derivatives can enhance the physical properties of creams and lotions, contributing to better skin hydration and texture .

Safety and Efficacy Testing

Before introduction into cosmetic products, compounds like this compound undergo rigorous safety assessments, including in vivo tests to evaluate their dermatological effects and bioavailability .

作用機序

The mechanism of action of 5-((Benzyloxy)methyl)oxazolidin-2-one involves its interaction with specific molecular targets. In the case of its antibacterial activity, it inhibits bacterial protein synthesis by binding to the bacterial ribosome. This prevents the formation of the initiation complex, thereby halting bacterial growth .

類似化合物との比較

Similar Compounds

Linezolid: Another oxazolidin-2-one compound with potent antibacterial activity.

Tedizolid: A derivative of linezolid with enhanced potency and a broader spectrum of activity.

3-(Benzyloxy)isoxazole-5-carboxylic acid methyl ester: A compound with a similar benzyloxy group but different core structure.

Uniqueness

5-((Benzyloxy)methyl)oxazolidin-2-one is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its benzyloxy group and oxazolidinone ring make it a versatile compound for various applications in chemistry, biology, and medicine .

生物活性

5-((Benzyloxy)methyl)oxazolidin-2-one is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological evaluations, drawing on a diverse range of research findings.

Chemical Structure and Synthesis

This compound is characterized by the oxazolidinone core structure, which is known for its role in various pharmacological applications. The synthesis typically involves the reaction of benzyloxy methyl derivatives with appropriate reagents to form the oxazolidinone ring. Various methods have been reported for synthesizing oxazolidinones, including asymmetric synthesis techniques that enhance yield and selectivity .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Oxazolidinones are known to inhibit bacterial protein synthesis by binding to the ribosomal subunit, thereby preventing the initiation of mRNA translation. This mechanism is crucial for their antibacterial properties .

Antimicrobial Properties

Research has shown that this compound exhibits significant antimicrobial activity against various bacterial strains. A study evaluating related oxazolidinone derivatives demonstrated that compounds with similar structures showed moderate to excellent inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Table 1: Antimicrobial Activity of Oxazolidinone Derivatives

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | TBD |

| Related Oxazolidinone A | Bacillus subtilis | 3.0 |

| Related Oxazolidinone B | Pseudomonas aeruginosa | 4.5 |

Cytotoxicity and Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Preliminary studies indicate that it may exhibit cytotoxic effects on certain cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | TBD |

| HeLa (Cervical Cancer) | TBD |

Case Studies and Research Findings

A notable study focused on the synthesis and biological evaluation of oxazolidinone derivatives, including this compound. The findings indicated that modifications to the oxazolidinone structure could enhance both antimicrobial and anticancer activities .

Another research effort highlighted the importance of stereochemistry in the biological activity of these compounds, suggesting that specific configurations could lead to improved efficacy against target pathogens .

特性

IUPAC Name |

5-(phenylmethoxymethyl)-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c13-11-12-6-10(15-11)8-14-7-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRLIILIYNJEOSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1)COCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。